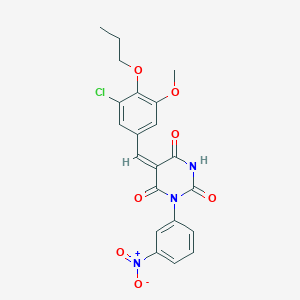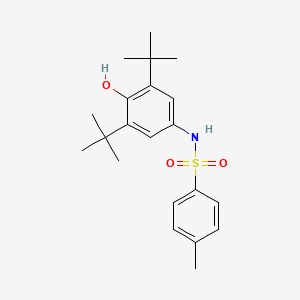![molecular formula C29H21N3O2 B5183066 N-(2-hydroxyethyl)-N-phenyldibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5183066.png)
N-(2-hydroxyethyl)-N-phenyldibenzo[a,c]phenazine-11-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxyethyl)-N-phenyldibenzo[a,c]phenazine-11-carboxamide is a chemical compound used in scientific research for its potential pharmacological properties. It is a member of the phenazine family of compounds, which have been shown to have a wide range of biological activities, including antibacterial, antifungal, antitumor, and antiviral properties.
Mecanismo De Acción
The exact mechanism of action of N-(2-hydroxyethyl)-N-phenyldibenzo[a,c]phenazine-11-carboxamide is not fully understood. However, it is believed to act by inhibiting various cellular pathways involved in cell growth and proliferation. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-N-phenyldibenzo[a,c]phenazine-11-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. In addition, it has been shown to inhibit the growth of bacterial and fungal strains by disrupting their cell membranes and inhibiting various metabolic pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-hydroxyethyl)-N-phenyldibenzo[a,c]phenazine-11-carboxamide is its potential as a broad-spectrum antimicrobial and antitumor agent. It has shown promising results in vitro against various cancer cell lines and bacterial and fungal strains. However, one of the limitations of this compound is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for research on N-(2-hydroxyethyl)-N-phenyldibenzo[a,c]phenazine-11-carboxamide. One area of interest is its potential as a therapeutic agent for cancer and infectious diseases. Further studies are needed to determine its efficacy in vivo and to evaluate its safety profile. In addition, there is a need for further research on the mechanism of action of this compound and its potential as a lead compound for the development of new drugs. Finally, there is a need for further studies on the synthesis and characterization of this compound and its derivatives.
Métodos De Síntesis
The synthesis of N-(2-hydroxyethyl)-N-phenyldibenzo[a,c]phenazine-11-carboxamide involves the reaction of dibenzo[a,c]phenazine-11-carboxylic acid with ethylene glycol and phenylhydrazine in the presence of a catalyst. The resulting compound has been characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography.
Aplicaciones Científicas De Investigación
N-(2-hydroxyethyl)-N-phenyldibenzo[a,c]phenazine-11-carboxamide has been shown to have potential pharmacological properties, including antitumor and antimicrobial activity. It has been tested in vitro against various cancer cell lines, including breast, lung, and colon cancer, and has been shown to inhibit cell growth and induce apoptosis. In addition, it has been tested against various bacterial and fungal strains and has shown promising results as an antibacterial and antifungal agent.
Propiedades
IUPAC Name |
N-(2-hydroxyethyl)-N-phenylphenanthro[9,10-b]quinoxaline-11-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21N3O2/c33-17-16-32(20-8-2-1-3-9-20)29(34)19-14-15-25-26(18-19)31-28-24-13-7-5-11-22(24)21-10-4-6-12-23(21)27(28)30-25/h1-15,18,33H,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQPCTFAKRFXMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCO)C(=O)C2=CC3=C(C=C2)N=C4C5=CC=CC=C5C6=CC=CC=C6C4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)-N-phenylphenanthro[9,10-b]quinoxaline-11-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-1-(2-phenylethyl)-8-(1,3-thiazol-2-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5182986.png)
![4-fluoro-N,N-dimethyl-3-[(4-phenyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5182990.png)
![1-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B5183004.png)
![[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B5183009.png)
![1-(2-fluorobenzyl)-N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5183010.png)
![N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B5183012.png)
![5-({[2-(diethylamino)ethyl]amino}methylene)-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5183013.png)
![N-(2,4-dimethylphenyl)-2-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B5183019.png)
![dimethyl 2-[({[4-amino-5-(ethoxycarbonyl)-2-pyrimidinyl]thio}acetyl)amino]terephthalate](/img/structure/B5183031.png)


![3-chloro-N-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5183043.png)
![methyl (2-methoxy-4-{[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5183044.png)
![2-(1-bromo-1-chloroethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B5183045.png)